1-[(2E)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine
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Overview
Description
1-[(2E)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine is a synthetic organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidine ring, a chlorobenzyl group, and a guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2E)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine typically involves the reaction of 2-chlorobenzylamine with thioglycolic acid to form a thiazolidine intermediate. This intermediate is then reacted with cyanamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
1-[(2E)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(2E)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-[(2E)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may interfere with bacterial cell wall synthesis, leading to its antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidine ring structure.
Chlorobenzyl derivatives: Compounds containing the chlorobenzyl group.
Guanidine derivatives: Compounds with a guanidine moiety.
Uniqueness
1-[(2E)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H11ClN4OS |
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Molecular Weight |
282.75 g/mol |
IUPAC Name |
2-[5-[(2-chlorophenyl)methyl]-4-oxo-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C11H11ClN4OS/c12-7-4-2-1-3-6(7)5-8-9(17)15-11(18-8)16-10(13)14/h1-4,8H,5H2,(H4,13,14,15,16,17) |
InChI Key |
ANTZKNUTIAZRAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2C(=O)N=C(S2)N=C(N)N)Cl |
Origin of Product |
United States |
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